REACTION_CXSMILES
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[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[SH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>C1COCC1>[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[O:7])[S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
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8.01 g
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Type
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reactant
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Smiles
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IC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
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3.33 g
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Type
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reactant
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Smiles
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SC1=NC=CC=C1
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Name
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|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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afforded pale yellow solid
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Type
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CUSTOM
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Details
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after precipitation (9.61 g, 94%)
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Name
|
|
Type
|
|
Smiles
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IC1=CC=C(C(SC2=NC=CC=C2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |